![molecular formula C19H17N3O3S2 B2823066 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2034570-99-3](/img/structure/B2823066.png)
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the benzo[b]thiophene and pyrazole rings, followed by the introduction of the sulfonamide group. The exact synthesis would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and a variety of functional groups. The benzo[b]thiophene and pyrazole rings would contribute to the compound’s aromaticity, while the hydroxyethyl and sulfonamide groups would likely be involved in hydrogen bonding .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzo[b]thiophene ring could undergo electrophilic aromatic substitution, while the sulfonamide group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar functional groups, while its melting and boiling points would be influenced by the size and shape of the molecule .Applications De Recherche Scientifique
Anticancer and Antitumor Applications
Derivatives of the mentioned compound have been evaluated for their potential anticancer and antitumor properties. Studies have shown that some sulfonamide derivatives exhibit significant in vitro antitumor activity against various cancer cell lines, including hepatocellular carcinoma and breast cancer. For instance, certain synthesized benzenesulfonamides displayed promising broad-spectrum antitumor activity, with notable effectiveness against leukemia and prostate cancer cell lines. This suggests their potential for development as novel anticancer agents (Faidallah, Al-Saadi, Rostom, & Fahmy, 2007). Additionally, a specific study focused on a novel derivative synthesized for anti-breast cancer activity showed promising results against MCF-7 breast cancer cell lines, indicating its potential as an effective anti-breast cancer agent (Kumar, Barnwal, Singh, 2021).
Enzyme Inhibition for Therapeutic Applications
These compounds have been studied for their enzyme inhibitory effects, particularly against carbonic anhydrase I and II (hCA I and II), which are critical for various physiological functions. The inhibition of these enzymes has therapeutic implications in conditions such as glaucoma, epilepsy, and certain types of tumors. Compounds exhibiting strong inhibition of hCA I and II have been identified, suggesting their potential utility in designing inhibitors for therapeutic applications (Yamali, Gul, Ece, Taslimi, & Gulcin, 2018).
Sensor Applications
Apart from therapeutic applications, derivatives of this compound have been utilized in the development of sensors. For example, a novel pyrazoline-based derivative was used for the selective fluorometric detection of Hg2+ ions. This compound exhibited significant decrease in fluorescence intensity upon interaction with Hg2+ ions, showcasing its potential as a selective fluorometric "turn-off" sensor for mercury detection in environmental and biological samples (Bozkurt & Gul, 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-pyrazol-1-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S2/c23-18(17-13-26-19-5-2-1-4-16(17)19)12-21-27(24,25)15-8-6-14(7-9-15)22-11-3-10-20-22/h1-11,13,18,21,23H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRDPALUFBWRCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.